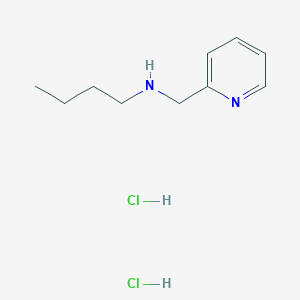

![molecular formula C18H29N B6344222 (Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine CAS No. 1025515-19-8](/img/structure/B6344222.png)

(Butan-2-yl)[(2E)-2-(phenylmethylidene)heptyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Enzymatic Kinetic Resolution

(Nechab et al., 2007) explored the optimization of the kinetic resolution of 2-amino-4-phenyl-butane, achieving high enantioselectivity in reactions using carboxylic acids and their ethyl esters as acyl donors. This research highlighted the potential for selective enzymatic processes in the synthesis of chiral amines.

Synthesis of Heteroleptic Iridium Complexes

(Volpi et al., 2012) described the synthesis of organometallic phosphorescent derivatives suitable for surface functionalization, using reactions between 2,2'-dipyridylketone (L1) and different amines to produce related amines and iminic ligands. These compounds were employed in creating phosphorescent organo-iridium complexes, demonstrating the chemical versatility of amines for developing materials with potential applications in light-emitting devices.

Anticorrosion Properties

(Chira et al., 2021) investigated the anticorrosion properties of organic layers formed on copper, functionalized with amino alcohols. The study found that coatings based on 2-[(phenylmethylidene)amino]butan-1ol offered significant protection against corrosion, showcasing the application of these compounds in creating effective anticorrosion coatings.

Catalysis and Polymerization

(Waleed et al., 2022) conducted a study on the alcoholysis of phenyl isocyanate using butan-1-ol in the presence of tertiary amine catalysts. The research highlighted the significant effect of tertiary amines on urethane formation, contributing to the field of polyurethane production and catalyst design.

properties

IUPAC Name |

(2E)-2-benzylidene-N-butan-2-ylheptan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N/c1-4-6-8-13-18(15-19-16(3)5-2)14-17-11-9-7-10-12-17/h7,9-12,14,16,19H,4-6,8,13,15H2,1-3H3/b18-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUVYVFFZYTXQW-NBVRZTHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)CNC(C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C(=C\C1=CC=CC=C1)/CNC(C)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine](/img/structure/B6344139.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6344145.png)

amine hydrochloride](/img/structure/B6344153.png)

![1-{[(Prop-2-en-1-yl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6344162.png)

amine hydrochloride](/img/structure/B6344179.png)

![(Prop-2-en-1-yl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344191.png)

amine hydrochloride](/img/structure/B6344195.png)

amine](/img/structure/B6344199.png)

amine](/img/structure/B6344206.png)

amine hydrochloride](/img/structure/B6344215.png)

![(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6344233.png)